molecular formula C14H15NO B076876 3-Phenyl-1-piperidino-2-propyn-1-one CAS No. 14143-92-1

3-Phenyl-1-piperidino-2-propyn-1-one

Cat. No. B076876
CAS RN: 14143-92-1
M. Wt: 213.27 g/mol
InChI Key: UZCUKRQNGYSLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-piperidino-2-propyn-1-one, also known as PAPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. PAPP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies related to the biochemistry and physiology of living organisms.

Mechanism Of Action

The mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the breakdown of certain neurotransmitters in the brain. This inhibition can lead to changes in the levels of these neurotransmitters, which can in turn affect behavior and other physiological processes.

Biochemical And Physiological Effects

3-Phenyl-1-piperidino-2-propyn-1-one has been shown to have a variety of biochemical and physiological effects on living organisms. These effects include changes in behavior, metabolism, and physiology. 3-Phenyl-1-piperidino-2-propyn-1-one has been shown to alter the levels of certain neurotransmitters in the brain, which can affect mood, cognition, and other aspects of behavior. 3-Phenyl-1-piperidino-2-propyn-1-one has also been shown to affect the metabolism of certain compounds, which can have implications for drug interactions and other aspects of physiology.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Phenyl-1-piperidino-2-propyn-1-one in scientific research is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying the effects of specific compounds on living organisms. However, one limitation of using 3-Phenyl-1-piperidino-2-propyn-1-one is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving 3-Phenyl-1-piperidino-2-propyn-1-one.

Future Directions

There are many potential future directions for research related to 3-Phenyl-1-piperidino-2-propyn-1-one. One area of interest is the development of new compounds that are similar to 3-Phenyl-1-piperidino-2-propyn-1-one but have different or improved properties. Another area of interest is the exploration of the potential therapeutic applications of 3-Phenyl-1-piperidino-2-propyn-1-one and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-Phenyl-1-piperidino-2-propyn-1-one and its effects on living organisms.

Synthesis Methods

The synthesis of 3-Phenyl-1-piperidino-2-propyn-1-one involves the reaction of propargyl bromide with 3-phenylpiperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-Phenyl-1-piperidino-2-propyn-1-one, which can then be purified and used in further experiments.

Scientific Research Applications

3-Phenyl-1-piperidino-2-propyn-1-one has been used in a variety of scientific studies, including research related to the function of the central nervous system, the effects of drugs on the body, and the mechanisms of action of various compounds. 3-Phenyl-1-piperidino-2-propyn-1-one has been shown to have a variety of effects on living organisms, including changes in behavior, metabolism, and physiology.

properties

CAS RN

14143-92-1

Product Name

3-Phenyl-1-piperidino-2-propyn-1-one

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-phenyl-1-piperidin-1-ylprop-2-yn-1-one

InChI

InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2

InChI Key

UZCUKRQNGYSLLG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2

Other CAS RN

14143-92-1

synonyms

1-(Phenylpropioloyl)piperidine

Origin of Product

United States

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